2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine
Description
2-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a pyrazine derivative featuring a methoxy group at position 6 and a complex substituent at position 2. The latter consists of a piperidin-3-yloxy moiety, where the piperidine nitrogen is acylated with a furan-2-carbonyl group. The furan and piperidine components may enhance solubility and bioavailability, while the methoxy group contributes electron-donating effects. Though direct biological data for this compound are unavailable in the provided evidence, structurally related compounds exhibit diverse activities, including antimicrobial and CNS-targeting properties .
Properties
IUPAC Name |
furan-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-8-16-9-14(17-13)22-11-4-2-6-18(10-11)15(19)12-5-3-7-21-12/h3,5,7-9,11H,2,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOKRJHWDZUFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of diketopyrrolopyrrole (DPP) as a building block, which can be coupled with other aromatic units to form the desired compound .
Chemical Reactions Analysis
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxypyrazine moiety can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The methoxypyrazine moiety can bind to DNA and proteins, affecting their function. The piperidine ring can enhance the compound’s bioavailability and stability, making it more effective in biological systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine Derivatives
*Estimated via stoichiometric analysis (C₁₅H₁₆N₃O₄).
Key Observations:
The furan-2-carbonyl group in the target introduces electron-withdrawing character, similar to the methylsulfonyl group in , but with distinct steric and hydrogen-bonding capabilities.
Steric Considerations :
- The piperidinylmethyl group in and the piperidinyloxy group in the target compound introduce comparable steric bulk, but the latter’s ether linkage may enhance conformational flexibility.
Biological Relevance :
- Piperidine/piperazine derivatives (e.g., ) are frequently employed in drug design due to their ability to modulate pharmacokinetics. The furan moiety in the target compound may improve metabolic stability compared to alkyl chains in .
Biological Activity
The compound 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine is a novel derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazine ring substituted with a methoxy group and a piperidine moiety linked to a furan-2-carbonyl group. Its molecular formula is .
Research indicates that compounds similar to This compound interact with various biological targets, including:
- Histone Deacetylases (HDACs) : Inhibition of HDACs is linked to anticancer properties. Compounds in this class have shown submicromolar IC50 values against tumor cell lines, suggesting significant anti-tumor activity .
- Ion Channels and Receptors : The piperidine structure allows for interactions with voltage-gated ion channels and neurotransmitter receptors, potentially influencing neurological pathways .
Biological Activity Spectrum
The biological activity of This compound can be summarized as follows:
Case Studies
- Anticancer Activity : A study reported that derivatives similar to the target compound exhibited significant HDAC inhibition, leading to reduced tumor growth in xenograft models. The pharmacokinetic profiles indicated good oral bioavailability, enhancing their therapeutic potential .
- Neurological Impact : In silico studies have indicated that piperidine derivatives can modulate various receptors involved in CNS disorders, suggesting potential applications in treating conditions like anxiety and depression .
- Antimicrobial Properties : Preliminary assays on related compounds showed promising results against bacterial strains, indicating that modifications to the piperidine structure could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
